molecular formula C7H9N3OS B8457930 2-Amino-N-cyclopropyl-1,3-thiazole-5-carboxamide

2-Amino-N-cyclopropyl-1,3-thiazole-5-carboxamide

Cat. No. B8457930
M. Wt: 183.23 g/mol
InChI Key: MSLAADGLRGLBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07265134B2

Procedure details

N-cyclopropyl-2-{[(1E)-(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxamide 23-3 (1.01 g, 4.23 mmol) was heated to 75° C. in 20 mL of concentrated NH4OH in a sealed tube. After 4 hours the hydrolysis was complete and most of the liquid was evaporated off. Additional water was then added and the pH adjusted to 6. The aqueous layer was extracted with ethyl acetate (4×) and all organics were combined, dried, evaporated and flushed with toluene (2×). 1H-NMR (DMSO): 8.06 ppm (s, 1H); 7.55 ppm (s, 1H); 7.42 ppm (s, 2H); 2.68 ppm (m, 1H); 0.64 ppm (m, 2H); 0.48 ppm (m, 2H).
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]([C:7]2[S:11][C:10](/[N:12]=C/N(C)C)=[N:9][CH:8]=2)=[O:6])[CH2:3][CH2:2]1>[NH4+].[OH-]>[NH2:12][C:10]1[S:11][C:7]([C:5]([NH:4][CH:1]2[CH2:2][CH2:3]2)=[O:6])=[CH:8][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C1(CC1)NC(=O)C1=CN=C(S1)/N=C/N(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated off
ADDITION
Type
ADDITION
Details
Additional water was then added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (4×)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
flushed with toluene (2×)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC=1SC(=CN1)C(=O)NC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.